molecular formula C14H18N6O2 B12934852 3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide

3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide

Cat. No.: B12934852
M. Wt: 302.33 g/mol
InChI Key: GXOVNLAEQXZUMP-UHFFFAOYSA-N
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Description

3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a morpholinophenyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-morpholinophenylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and to minimize the production of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and morpholinophenyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,5-dimethylcyclohex-2-enone: Another pyrazole derivative with similar structural features.

    4-(4-Morpholinophenyl)-2-phenyl-1H-pyrazol-3-amine: Shares the morpholinophenyl group and pyrazole ring.

Uniqueness

3-Amino-5-((4-morpholinophenyl)amino)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

5-amino-3-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C14H18N6O2/c15-12-11(13(16)21)14(19-18-12)17-9-1-3-10(4-2-9)20-5-7-22-8-6-20/h1-4H,5-8H2,(H2,16,21)(H4,15,17,18,19)

InChI Key

GXOVNLAEQXZUMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NNC(=C3C(=O)N)N

Origin of Product

United States

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